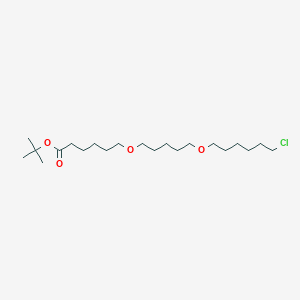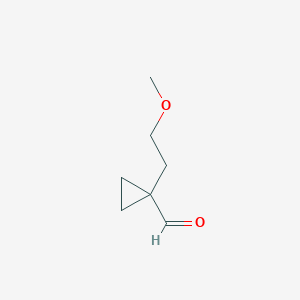
1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde”, also known as MEC, is a colorless or yellowish liquid. It has a molecular formula of C7H12O2 and a molecular weight of 128.17 .
Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde” is based on its molecular formula, C7H12O2. It consists of a cyclopropane ring, which is a three-membered carbon ring, with a methoxyethyl group and a carbaldehyde group attached .Physical And Chemical Properties Analysis
“1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde” is a colorless or yellowish liquid that is soluble in water, methanol, and other organic solvents. Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Cyclopropane Derivatives in Material Science and Pharmacology
Cyclopropane-containing compounds, such as "1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde," are pivotal in the synthesis of pharmacologically active molecules and material science applications. The unique structural features of cyclopropane, characterized by its strained ring system, offer a versatile scaffold for the development of novel compounds with enhanced biological activity and stability. Studies have demonstrated the incorporation of cyclopropane rings into molecules can significantly influence their pharmacokinetic properties, including metabolic stability and conformational rigidity, which are critical factors in drug design and development (Novakov et al., 2018).
Catalytic Applications and Environmental Implications
Research on cyclopropane derivatives extends into catalysis and environmental chemistry, where these compounds are investigated for their roles in catalytic processes and potential environmental impact. For instance, cyclopropane rings are explored for their ability to undergo specific reactions that can lead to the development of more efficient catalysts, contributing to greener chemical processes. The exploration of such compounds is crucial for advancing sustainable chemistry practices and minimizing the environmental footprint of chemical synthesis.
Methodologies for Functionalization and Biochemical Insights
The functionalization of cyclopropane derivatives, including "1-(2-Methoxyethyl)cyclopropane-1-carbaldehyde," is a key area of research, focusing on developing methods to modify these molecules for various scientific applications. Techniques for the oxyfunctionalization of the CH2-group activated by adjacent three-membered rings are particularly noteworthy, offering direct routes to carbonylcyclopropanes. Such methodologies facilitate the synthesis of complex molecules with potential applications in drug development and material science, underscoring the importance of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-5-4-7(6-8)2-3-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJSSEXOKZAWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

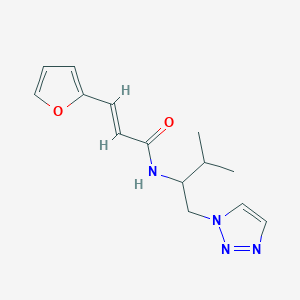
![3-allyl-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541744.png)
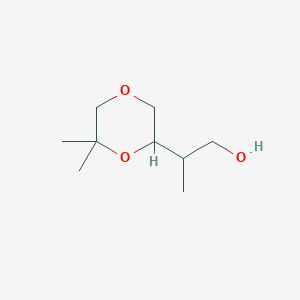
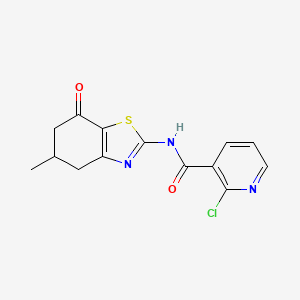
![1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one](/img/structure/B2541747.png)
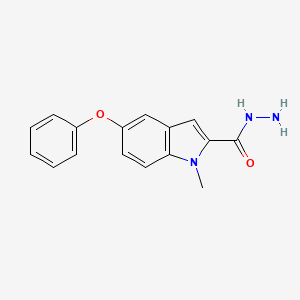
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2541750.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2541751.png)
![(Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide](/img/structure/B2541755.png)
![N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2541756.png)
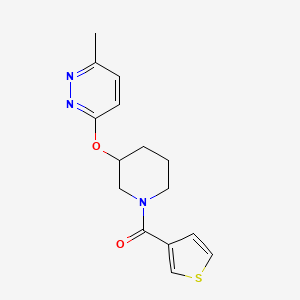
![N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2541762.png)
![[(2,5-Dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2541764.png)
